N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is a benzothiazole-derived compound featuring a 6-acetamido substitution on the benzothiazole core and a 4-benzylbenzamide moiety at the 2-position. The benzothiazole scaffold is widely recognized for its pharmacological versatility, particularly in antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15(27)24-19-11-12-20-21(14-19)29-23(25-20)26-22(28)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFMZWDGVFAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide typically involves a multi-step process. One common method includes the C-C coupling methodology in the presence of a palladium (0) catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antioxidant agent.
Medicine: It is being investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the pathogenesis of certain bacterial infections. The compound binds to the non-metallic active site of the urease enzyme, preventing its activity and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 4-benzyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., chloro, methoxy) in analogs. This may enhance binding to hydrophobic pockets in biological targets .
- Thermal Stability : Analogs like 1.2b and 1.2e exhibit high melting points (>200°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via amide groups) .
- Chromatographic Behavior : Higher Rf values (e.g., 0.83 for 1.2c ) correlate with increased lipophilicity, a trend likely shared by the target compound due to its benzyl group.
Pharmacological Activity Comparisons
Antimicrobial Activity:
- Triazolyl-Benzamide Analogs : Compounds such as N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a-j) demonstrated moderate activity against E. coli . The nitro and triazole groups may enhance electron-deficient interactions with bacterial enzymes, a feature absent in the target compound.
Anticancer Potential:
- CDK7 Inhibitors : Thiazol-2-yl acrylamide derivatives (e.g., patents in ) inhibit CDK7, a kinase implicated in cancer. The target compound’s benzyl group may similarly modulate kinase binding, though direct evidence is lacking .
Anti-inflammatory and Enzyme Inhibition:
- Piperidine/Morpholine Derivatives: N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides exhibited anti-inflammatory activity via cyclooxygenase (COX) inhibition .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is a compound belonging to the benzothiazole derivative class, which has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been specifically studied for its inhibitory effects on the DprE1 enzyme in Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development.
Target Enzyme
The primary target of this compound is the DprE1 enzyme involved in the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death.
Mode of Action
The compound likely interacts with DprE1 through molecular docking, which suggests a strong binding affinity. This interaction is critical for its anti-tubercular activity and highlights the importance of structural features in the compound's efficacy.
Synthesis and Evaluation
Recent studies have synthesized various benzothiazole derivatives, including this compound. The synthesis typically involves multi-step processes such as C-C coupling in the presence of palladium catalysts. The biological evaluation has shown promising results against M. tuberculosis.
Table 1: Biological Activity Data
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 7g | 100 | 99 |
| This compound | TBD | TBD |
Note: MIC values represent the minimum inhibitory concentration required to inhibit bacterial growth.
Case Studies
- Anti-Tubercular Activity : A study conducted by Ram Sagar et al. demonstrated that newly synthesized benzothiazole derivatives exhibited better inhibition potency than standard drugs against M. tuberculosis. The compounds were evaluated for their MIC values and showed significant anti-tubercular activity compared to traditional treatments .
- Pharmacokinetics : Research indicated that compounds similar to this compound showed good bioavailability (>52%) when administered orally. This suggests potential for effective treatment regimens in clinical settings .
- Molecular Docking Studies : Docking studies revealed that compound 7a exhibited a binding affinity of −8.4 kcal/mol with several amino acids at the active site of DprE1, indicating its potential as an effective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
